N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide
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Overview
Description
N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide: is a boronic acid derivative with significant potential in various scientific and industrial applications. This compound features a cyclopropyl group attached to a pyrazole ring, which is further substituted with a boronic acid moiety. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and automated synthesis platforms can also be employed to optimize the reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted pyrazoles and boronic acids.
Scientific Research Applications
Chemistry: This compound is widely used as an intermediate in the synthesis of more complex organic molecules. Its boronic acid moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential in the construction of biaryls and other complex structures.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in studying carbohydrate-protein interactions.
Medicine: . Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The boronic acid group can form reversible covalent bonds with diols, which is crucial for its biological activity.
Comparison with Similar Compounds
Cyclopropylboronic acid pinacol ester: This compound is structurally similar but lacks the pyrazole ring.
2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound has a chloro group and a methyl group in addition to the boronic acid moiety.
Uniqueness: N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide is unique due to its pyrazole ring, which provides additional chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BN3O3/c1-12(2)13(3,4)20-14(19-12)9-7-15-17(8-9)11(18)16-10-5-6-10/h7-8,10H,5-6H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEWTUGWKGHXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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